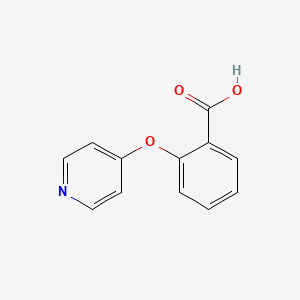

2-(Pyridin-4-yloxy)benzoic acid

Description

2-(Pyridin-4-yloxy)benzoic acid is a benzoic acid derivative characterized by a pyridine ring attached via an ether linkage at the 2-position of the benzoic acid moiety. Its IUPAC name reflects the substitution pattern: the pyridin-4-yloxy group (oxygen-linked pyridine ring with nitrogen at the 4-position) is bonded to the benzoic acid at the ortho (2-) position. The compound’s unique structure enables diverse interactions with biological targets, making it relevant in medicinal chemistry and drug design.

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

2-pyridin-4-yloxybenzoic acid |

InChI |

InChI=1S/C12H9NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-8H,(H,14,15) |

InChI Key |

NDVHHTOLGZMAOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-chloropyridine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the benzoic acid attacks the chloropyridine, resulting in the formation of the ether linkage.

Industrial Production Methods: While specific industrial production methods for 2-(Pyridin-4-yloxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Carboxylate derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: 2-(Pyridin-4-yloxy)benzoic acid is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial and antiviral agents .

Industry: In the industrial sector, 2-(Pyridin-4-yloxy)benzoic acid can be used in the synthesis of polymers and other advanced materials. Its structural properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)benzoic acid in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Variations and Key Differences

The biological and chemical properties of 2-(Pyridin-4-yloxy)benzoic acid are influenced by substituent positioning , functional groups , and heterocyclic ring systems . Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Impact of Substituent Positioning

- 3-Position (4-(Pyridin-3-yloxy)benzoic acid): The nitrogen’s position shifts electron density, altering binding affinity and selectivity (e.g., antiviral activity in ).

Ether Linkage vs. Direct Bonding :

- Compounds with an ether linkage (e.g., 2-(Pyridin-4-yloxy)benzoic acid) exhibit greater conformational flexibility compared to pyridyl-benzoic acids with direct C–C bonds (e.g., 2-(Pyridin-2-yl)benzoic acid), which may affect pharmacokinetics .

Functional Group Modifications

- Carbamoyl Groups : The methylcarbamoyl group in 3-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid introduces hydrogen-bonding sites, improving target specificity (e.g., kinase inhibition) .

Biological Activity

2-(Pyridin-4-yloxy)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

2-(Pyridin-4-yloxy)benzoic acid is characterized by its unique structure, which consists of a benzoic acid moiety linked to a pyridine ring via an ether bond. This structural configuration is believed to contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that 2-(Pyridin-4-yloxy)benzoic acid exhibits significant antimicrobial properties. In a study assessing various benzoic acid derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

2. Anti-inflammatory Effects

The anti-inflammatory activity of 2-(Pyridin-4-yloxy)benzoic acid has been evaluated in various models. In a carrageenan-induced paw edema test on rats, the compound showed a dose-dependent reduction in inflammation, comparable to diclofenac, a well-known anti-inflammatory drug. The results indicated significant edema inhibition ranging from 48.9% to 63.1% at doses of 25 mg/kg and 125 mg/kg .

3. Cytotoxicity and Antiproliferative Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound exhibited low cytotoxicity at concentrations up to 10 μg/mL, indicating a favorable safety profile for further development as an anticancer agent. Notably, it induced apoptosis in cancer cells through the activation of the proteasome and autophagy pathways .

The biological activity of 2-(Pyridin-4-yloxy)benzoic acid is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Signaling Modulation : It appears to influence signaling pathways related to cell survival and apoptosis, particularly through the activation of the ubiquitin-proteasome system and autophagy .

Case Studies

Several studies have highlighted the efficacy of 2-(Pyridin-4-yloxy)benzoic acid:

- Study on Antimicrobial Properties : A comparative analysis was conducted where the compound was tested against various pathogens. Results showed that it outperformed conventional antibiotics in some cases, particularly against resistant strains .

- Anti-inflammatory Study : In a controlled experiment involving rat models, the compound significantly reduced inflammation markers compared to control groups treated with saline solutions. This study underscored its potential as a therapeutic agent for inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(Pyridin-4-yloxy)benzoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.